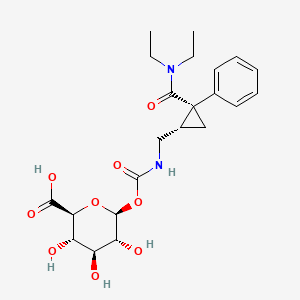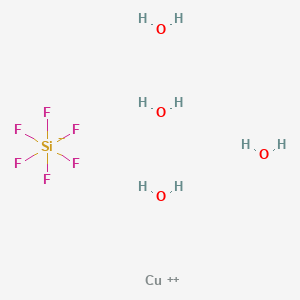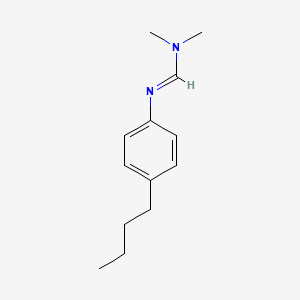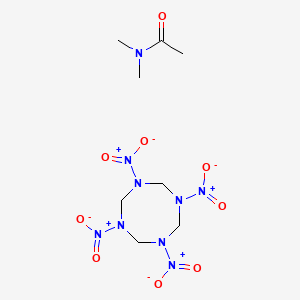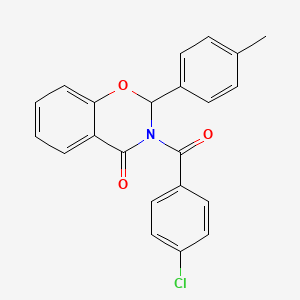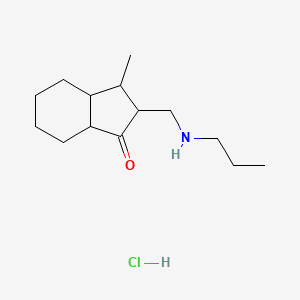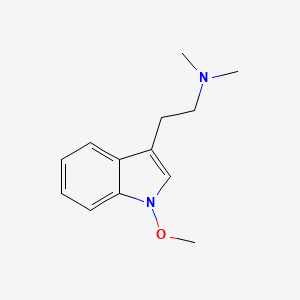
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide is a derivative of theophylline, a well-known bronchodilator used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound features a unique structure with a 1,3-dithiolane ring attached to the theophylline core, which imparts distinct chemical and biological properties.
Preparation Methods
The synthesis of cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves the reaction of theophylline with 1,3-dithiolane-2-methanol under specific conditions. The reaction typically requires a catalyst and proceeds through a series of steps including nucleophilic substitution and oxidation. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide undergoes several types of chemical reactions, including:
Oxidation: The sulfur atoms in the 1,3-dithiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to its corresponding thiol derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The 1,3-dithiolane ring can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, each with distinct chemical properties .
Scientific Research Applications
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of 1,3-dithiolane rings and their derivatives.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Mechanism of Action
The mechanism of action of cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound may modulate histone deacetylase activity, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
cis-7-(1,3-Dithiolan-2-ylmethyl)theophylline-1S-oxide can be compared with other theophylline derivatives such as:
7-(1,3-Dioxolan-2-ylmethyl)theophylline: This compound features a 1,3-dioxolane ring instead of a 1,3-dithiolane ring.
7-(1,3-Oxathiolan-2-ylmethyl)theophylline: This derivative contains a 1,3-oxathiolane ring and shows different reactivity and pharmacological properties compared to the dithiolane derivative.
The uniqueness of this compound lies in its sulfur-containing ring, which imparts specific chemical reactivity and biological activities not observed in its oxygen-containing analogs .
Properties
CAS No. |
116763-38-3 |
|---|---|
Molecular Formula |
C11H14N4O3S2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
1,3-dimethyl-7-[[(2S)-1-oxo-1,3-dithiolan-2-yl]methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O3S2/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-19-3-4-20(7)18/h6-7H,3-5H2,1-2H3/t7-,20?/m0/s1 |
InChI Key |
DKBHJWJNQUYKFR-DSMWMPORSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)C[C@H]3SCCS3=O |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3SCCS3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



